molecular formula C17H20N2O4S B2469108 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one CAS No. 1251608-53-3

1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2469108
CAS No.: 1251608-53-3
M. Wt: 348.42
InChI Key: OQEUVTQZXKCWMX-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a dihydropyridin-2-one core, a scaffold observed in various biologically active molecules, coupled with a pyrrolidine-1-sulfonyl group and a 4-methoxybenzyl substituent. The sulfonamide functional group, in particular, is a common pharmacophore found in compounds that act as enzyme inhibitors, often targeting serine proteases or kinases . This structural profile makes it a valuable candidate for researchers investigating new therapeutic agents, potentially for conditions involving dysregulated enzymatic activity. Researchers can utilize this compound as a key intermediate or a building block in synthetic chemistry or as a lead compound for structure-activity relationship (SAR) studies. As with any investigational material, thorough profiling is essential to elucidate its precise mechanism of action, potency, and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-23-15-6-4-14(5-7-15)12-18-13-16(8-9-17(18)20)24(21,22)19-10-2-3-11-19/h4-9,13H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEUVTQZXKCWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of the methoxyphenyl moiety: This can be done through nucleophilic substitution reactions where the methoxyphenyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyridines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has shown efficacy against breast cancer cell lines by modulating key signaling pathways involved in tumor growth and metastasis .

Neuroprotective Effects

Dihydropyridine derivatives are known for their neuroprotective properties. Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the modulation of calcium channels and reduction of excitotoxicity.

Antimicrobial Properties

Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its efficacy against bacterial strains suggests a potential role in developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effectsDemonstrated inhibition of proliferation in breast cancer cell lines with apoptosis induction.
Assess neuroprotective potentialShowed protective effects against oxidative stress in neuronal cultures.
Investigate antimicrobial activityExhibited significant antibacterial effects against resistant strains.
Analyze anti-inflammatory propertiesReduced levels of inflammatory cytokines in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonyl group are key features that enable the compound to bind to target proteins or enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

5-(Pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

This compound shares the 1,2-dihydropyridin-2-one core and pyrrolidine sulfonyl group with the target molecule but lacks the 4-methoxyphenylmethyl substitution. This derivative has been discontinued in commercial catalogs, suggesting challenges in synthesis or application .

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one

This pyrrol-3-one derivative () features a chloro-phenyl and thiophene substituent. Unlike the target compound, its core is a 1,2-dihydro-3H-pyrrol-3-one ring, which exhibits distinct puckering behavior due to the five-membered ring system . Synthesized via cyclization of aminoacetylenic ketones with electron-deficient acetylenes, this compound highlights the role of acetylenic precursors in constructing similar heterocycles .

Substituent-Driven Comparisons

Methoxy vs. Chloro Substituents

The 4-methoxyphenyl group in the target compound contrasts with the 4-chlorophenyl group in the pyrrol-3-one analogue ().

Sulfonyl vs. Thiophene Moieties

The pyrrolidine sulfonyl group in the target compound provides strong electron-withdrawing effects and hydrogen-bond acceptor sites, unlike the thiophene group in the pyrrol-3-one analogue. Thiophene’s aromaticity may favor planar interactions with hydrophobic pockets, while sulfonyl groups improve water solubility and metabolic stability.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Highlights Key Inferred Properties
1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one 1,2-Dihydropyridin-2-one 4-Methoxyphenylmethyl, pyrrolidine sulfonyl Likely nucleophilic substitution/coupling Enhanced solubility, moderate lipophilicity
5-(Pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one 1,2-Dihydropyridin-2-one Pyrrolidine sulfonyl Undisclosed (discontinued) Lower lipophilicity, high polarity
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one 1,2-Dihydro-3H-pyrrol-3-one 4-Chlorophenyl, thiophene Cyclization of aminoacetylenic ketones High electrophilicity, π-π stacking potential

Implications of Structural Variations

  • Conformational Flexibility: The dihydropyridinone core’s puckering (as analyzed via Cremer-Pople coordinates ) allows adaptability in binding interactions, unlike the more rigid pyrrol-3-one analogue.
  • Pharmacokinetic Profile : The target compound’s methoxy and sulfonyl groups balance solubility and permeability, whereas chloro and thiophene substituents may favor tissue penetration but limit aqueous stability.

Biological Activity

1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, neuroprotective, and enzyme inhibitory effects, supported by data tables and case studies.

Chemical Structure

The molecular formula for this compound is C23H27N3O4SC_{23}H_{27}N_{3}O_{4}S, and its structure can be represented as follows:

SMILES CC(C(NCc(cc1)ccc1OC)=O)n(cc1)c(cc2)c1cc2S(N1CCCC1)(=O)=O\text{SMILES }CC(C(NCc(cc1)ccc1OC)=O)n(cc1)c(cc2)c1cc2S(N1CCCC1)(=O)=O

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. The compound exhibits moderate to strong activity against various bacterial strains.

Table 1: Antibacterial Activity Against Selected Strains

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These results indicate the potential of the compound as an antibacterial agent, particularly against Gram-positive bacteria.

Neuroprotective Effects

The neuroprotective potential of this compound has been evaluated through its interaction with monoamine oxidase (MAO). Compounds structurally related to it have shown to be substrates for MAO-B, which is crucial for understanding their neurotoxic profiles.

Case Study: MAO-B Substrates
In a study examining various analogs, it was found that compounds with similar structures exhibited neurotoxicity linked to their oxidation by MAO-B. This suggests that this compound could also share this characteristic, warranting further investigation into its neuroprotective capabilities and toxicity profile .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase5.12±0.004
Urease3.45±0.002

These results demonstrate that the compound possesses significant inhibitory activity against both enzymes, indicating its potential therapeutic applications in conditions like Alzheimer's disease and urease-related disorders .

Pharmacological Implications

The diverse biological activities of this compound suggest its potential as a multi-target drug candidate. Its ability to inhibit key enzymes involved in neurotransmission and bacterial resistance mechanisms highlights its versatility in pharmacotherapy.

Q & A

Q. What are the recommended methods for synthesizing 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling the 4-methoxyphenylmethyl group to the dihydropyridinone core via nucleophilic substitution, followed by sulfonylation of the pyrrolidine moiety. Key steps include:
  • Intermediate Purification : Use column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
  • Sulfonylation Optimization : Employ pyridine as a base to enhance sulfonyl chloride reactivity, as seen in analogous pyridine derivatives .
  • Yield Improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2 equivalents of pyrrolidine sulfonyl chloride) to minimize side products.

Q. How can the crystal structure of this compound be determined, and which software tools are suitable for refinement?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
  • Structure Solution : Apply direct methods via SHELXS for phase determination .
  • Refinement : Refine using SHELXL , which handles anisotropic displacement parameters and hydrogen bonding networks effectively. Validate geometry with ORTEP-3 for graphical representation .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodological Answer :
  • NMR Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the methoxy group (-OCH3\text{-OCH}_3) appears as a singlet near δ 3.8 ppm, while the dihydropyridinone ring protons show splitting patterns between δ 6.0–7.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (m/zm/z) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability using HPLC-MS to measure plasma concentrations. Poor in vivo activity may stem from rapid metabolism of the methoxyphenyl group.
  • Metabolite Identification : Incubate the compound with liver microsomes and compare metabolites to active analogs (e.g., pyrimidine derivatives with similar substituents ).
  • Structure-Activity Relationship (SAR) : Modify the pyrrolidine sulfonyl group to enhance metabolic stability, as seen in studies on pyridine-based antimicrobial agents .

Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Parameterize the sulfonyl group’s partial charges using DFT calculations.
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess binding stability. Compare results with crystallographic data from related dihydropyridinone complexes .

Q. How can researchers design experiments to investigate the compound’s mechanism of action when initial enzymatic assays yield inconclusive results?

  • Methodological Answer :
  • Pull-Down Assays : Use biotinylated analogs to capture interacting proteins from cell lysates, followed by LC-MS/MS identification.
  • Thermal Shift Assays : Monitor target protein denaturation via SYPRO Orange fluorescence to confirm direct binding.
  • CRISPR-Cas9 Knockout Models : Validate target relevance by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol during dihydropyridinone ring formation.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor critical intermediates and prevent racemization.
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation, as demonstrated in pyridine derivative scale-ups .

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